molecular formula C14H18N2O3S B2676754 (E)-N-(2-cyanoethyl)-N-(2-methoxyethyl)-2-phenylethenesulfonamide CAS No. 1312003-80-7

(E)-N-(2-cyanoethyl)-N-(2-methoxyethyl)-2-phenylethenesulfonamide

Cat. No. B2676754
CAS RN: 1312003-80-7
M. Wt: 294.37
InChI Key: MDDNIGQASVWSIA-UHFFFAOYSA-N
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Description

(E)-N-(2-cyanoethyl)-N-(2-methoxyethyl)-2-phenylethenesulfonamide, commonly known as CEMS, is a sulfonamide compound that has been studied for its potential use in various scientific research applications. CEMS is a small molecule that has a unique structure, making it an interesting compound for researchers to study.

Scientific Research Applications

Synthesis and Chemical Applications

Efficient Synthesis Techniques:

  • The research by Aramini et al. (2003) highlights the unusual reactivity of 1-phenyl-1-ethanesulfonic acid in thionyl chloride, leading to an efficient synthesis of E-arylethenesulfonamides. This process, starting from 1-hydroxy-1-arylalkanes, represents an attractive method for preparing these compounds, widely used in chemical and pharmaceutical fields due to the straightforward, one-pot procedure and easy availability of starting materials (Aramini et al., 2003).

Photodynamic Therapy and Photosensitizing Properties:

  • Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, showing significant potential as Type II photosensitizers for cancer treatment in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Material Science and Photophysical Properties

Photochromic Properties in Polar Solvents:

  • Yamaguchi and Irie (2004) explored diarylmaleimide derivatives with different nitrogen substituents, including cyano groups, aiming to develop photochromic compounds that react even in polar solvents. Their findings indicate that the cyano-substituted derivative exhibits photochromism in polar solvents, an essential property for applications in material science and photonic devices (Yamaguchi & Irie, 2004).

properties

IUPAC Name

(E)-N-(2-cyanoethyl)-N-(2-methoxyethyl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-19-12-11-16(10-5-9-15)20(17,18)13-8-14-6-3-2-4-7-14/h2-4,6-8,13H,5,10-12H2,1H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDNIGQASVWSIA-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCC#N)S(=O)(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN(CCC#N)S(=O)(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanoethyl)-N-(2-methoxyethyl)-2-phenylethene-1-sulfonamide

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